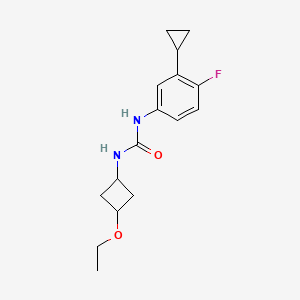![molecular formula C21H30N2O3 B7340986 [4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7340986.png)
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone, also known as Ro 64-6198, is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied due to its potential therapeutic applications in treating cognitive impairments associated with various neurological disorders, such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 acts as a PAM of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR has been shown to enhance cognitive function, and PAMs like this compound 64-6198 can potentiate this effect by increasing the sensitivity of the receptor to its endogenous ligand, acetylcholine.
Biochemical and physiological effects:
This compound 64-6198 has been shown to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve memory consolidation and retrieval in healthy human subjects. In addition, this compound 64-6198 has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 is a useful tool for studying the role of the α7 nAChR in cognitive function, and its selective action on this receptor makes it a valuable compound for investigating the specific effects of α7 nAChR activation. However, like all PAMs, this compound 64-6198 has the potential to induce desensitization of the α7 nAChR with prolonged exposure, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on [4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198. One area of interest is the potential therapeutic applications of this compound in treating cognitive impairments associated with various neurological disorders. Another area of interest is the development of more selective and potent α7 nAChR PAMs, which may have even greater cognitive-enhancing effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 64-6198, particularly with regard to its effects on neurotransmitter release and receptor desensitization.
Métodos De Síntesis
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 can be synthesized using a multi-step process, starting with the reaction of 2-(2-bromoethyl)-1,3-dioxolane with 1,4-diazepane in the presence of potassium carbonate to form the intermediate 4-(oxolan-2-ylmethyl)-1,4-diazepane. This intermediate is then reacted with (2R,3R)-3-phenyloxirane in the presence of sodium hydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 has been extensively studied for its potential therapeutic applications in treating cognitive impairments associated with various neurological disorders. It has been shown to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, this compound 64-6198 has been shown to improve memory consolidation and retrieval in healthy human subjects.
Propiedades
IUPAC Name |
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-21(20-19(9-15-26-20)17-6-2-1-3-7-17)23-11-5-10-22(12-13-23)16-18-8-4-14-25-18/h1-3,6-7,18-20H,4-5,8-16H2/t18?,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJIMROWVLZUQW-FXJNCMGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCCN(CC2)C(=O)C3C(CCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CCCN(CC2)C(=O)[C@H]3[C@H](CCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3R)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7340925.png)
![1-(1-cyclohexyl-4-methylpyrazol-3-yl)-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340929.png)
![1-[3-(dimethylamino)-2-methylphenyl]-3-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]urea](/img/structure/B7340937.png)
![(1R,2R)-N-[(4-cyanophenyl)methyl]-2-(2-methylphenyl)-N-(2,2,2-trifluoroethyl)cyclopropane-1-carboxamide](/img/structure/B7340939.png)
![(3R,5R)-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-3,5-dimethyl-4-oxopiperidine-1-carboxamide](/img/structure/B7340943.png)

![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340961.png)
![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea](/img/structure/B7340969.png)
![(1R,5S)-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7340977.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340980.png)
![(3-ethoxypiperidin-1-yl)-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7340994.png)
![1-[2-(1,1-difluoroethyl)phenyl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7341000.png)
![4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide](/img/structure/B7341006.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]urea](/img/structure/B7341022.png)
